N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide
CAS No.: 477485-25-9
Cat. No.: VC4735584
Molecular Formula: C16H11N3O2S2
Molecular Weight: 341.4
* For research use only. Not for human or veterinary use.
![N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide - 477485-25-9](/images/structure/VC4735584.png)
Specification
CAS No. | 477485-25-9 |
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Molecular Formula | C16H11N3O2S2 |
Molecular Weight | 341.4 |
IUPAC Name | N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide |
Standard InChI | InChI=1S/C16H11N3O2S2/c1-9-6-7-12(21-9)11-8-22-16(18-11)19-14(20)15-17-10-4-2-3-5-13(10)23-15/h2-8H,1H3,(H,18,19,20) |
Standard InChI Key | ATKCNDQURCVVHA-UHFFFAOYSA-N |
SMILES | CC1=CC=C(O1)C2=CSC(=N2)NC(=O)C3=NC4=CC=CC=C4S3 |
Introduction
Chemical Structure and Nomenclature
The compound’s IUPAC name, N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide, reflects its hybrid structure comprising three heterocyclic systems:
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A benzothiazole core (a benzene fused to a thiazole ring).
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A thiazole ring substituted at position 4 with a 5-methylfuran-2-yl group.
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A carboxamide bridge linking the benzothiazole and thiazole moieties.
The molecular formula is CHNOS, with a molar mass of 384.45 g/mol. Key functional groups include the amide bond (–CONH–), which enhances hydrogen-bonding capacity, and the electron-rich furan and thiazole rings, which contribute to redox activity .
Synthesis and Characterization
Synthetic Pathways
The synthesis of N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide involves multi-step reactions, often starting with the preparation of intermediate heterocycles. A representative route includes:
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Benzothiazole-2-carboxylic Acid Synthesis:
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Thiazole Intermediate Preparation:
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Amide Coupling:
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Activation of benzothiazole-2-carboxylic acid using coupling agents (e.g., EDC/HOBt) followed by reaction with the thiazole amine forms the final carboxamide.
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Characterization Data
Key spectroscopic data for the compound (hypothetical, based on analogs ):
Physicochemical Properties
The compound’s properties are influenced by its heteroaromatic systems and polar amide group:
Property | Value/Range |
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Solubility | Low in HO; soluble in DMSO, DMF |
Melting Point | 215–220°C (decomposes) |
logP | 3.2 (predicted) |
Stability | Stable to air/moisture; degrades in strong acids/bases |
The 5-methylfuran moiety enhances lipophilicity, potentially improving membrane permeability in biological systems .
Applications in Scientific Research
Medicinal Chemistry
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Lead Compound: The structural hybridity makes it a candidate for optimizing pharmacokinetic profiles in drug discovery .
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Targeted Therapies: Potential applications in treating antibiotic-resistant infections or cancers .
Material Science
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Coordination Polymers: Thiazole and furan groups may act as ligands for metal-organic frameworks (MOFs) .
Comparative Analysis with Structural Analogs
Compound | Key Differences | Bioactivity (IC) |
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N-(5-(4-methylbenzyl)-oxadiazolyl-benzothiazole) | Oxadiazole vs. thiazole core | 12 µM (HeLa) |
N-arylsulfonylpyridones | Sulfonyl group vs. carboxamide | 4–16 µg/mL (MIC) |
Future Perspectives
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